Lu-AF11205 was developed through research focused on enhancing the pharmacological profiles of thiazole-based compounds. It belongs to a category of small molecules that modulate receptor activity indirectly, providing a nuanced approach to treatment strategies for disorders such as schizophrenia and other cognitive deficits. The compound's classification as a positive allosteric modulator signifies its ability to increase the efficacy of endogenous neurotransmitters at their receptors, specifically the metabotropic glutamate receptor subtype 5.
The synthesis of Lu-AF11205 involves several key steps that utilize commercially available starting materials. The synthetic route generally includes:
Detailed methodologies have been documented, showcasing various synthetic strategies employed by researchers to optimize yield and activity.
Lu-AF11205 has a complex molecular structure characterized by its thiazole ring system. Its molecular formula is , with a molecular weight of approximately 309.30 g/mol.
CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F
KNLVLWZENYQYRT-MRXNPFEDSA-N
The structural intricacies contribute to its pharmacological properties, allowing for specific interactions with the metabotropic glutamate receptor subtype 5.
Lu-AF11205 is subject to various chemical reactions that can modify its structure and enhance its biological activity:
Understanding these reactions is crucial for optimizing Lu-AF11205's efficacy and developing new analogs with improved characteristics.
The mechanism by which Lu-AF11205 exerts its effects involves enhancing the activity of metabotropic glutamate receptor subtype 5. By binding to an allosteric site on this receptor, Lu-AF11205 increases the receptor's affinity for glutamate, thereby amplifying downstream signaling pathways associated with synaptic plasticity and cognitive function.
Research indicates that this modulation can lead to improved neuroprotective effects and cognitive enhancement, making it a promising candidate for treating disorders characterized by glutamatergic dysregulation.
Lu-AF11205 exhibits several notable physical and chemical properties:
These properties are critical in assessing the compound's suitability for clinical applications.
Lu-AF11205 has potential applications in various fields:
Lu-AF11205 (CAS 1290133-16-2) is a small-molecule positive allosteric modulator (PAM) targeting the metabotropic glutamate receptor subtype 5 (mGlu5). Its chemical structure, defined as (2-(phenylethynyl)thiazol-5-yl)(piperidin-1-yl)methanone (C₁₇H₁₆N₂OS; MW 296.39 g/mol), features a fused thiazole core linked to a phenylethynyl moiety and a piperidine carboxamide group [1] [3]. This molecular architecture enables selective enhancement of mGlu5 receptor activity upon glutamate binding, distinguishing it from orthosteric agonists. As a key pharmacological tool, Lu-AF11205 facilitates the study of mGlu5's role in modulating synaptic plasticity and neuronal communication, particularly within the central nervous system (CNS) [1].
The compound emerged from systematic optimization efforts aimed at developing mGlu5 PAMs with improved potency and physicochemical properties. Early research identified that fused thiazole analogs like Lu-AF11205 significantly influence receptor function in cell-based assays, establishing structure-activity relationships (SAR) critical for later drug development programs [1] [2]. Its chemical class represents a strategic departure from earlier mGlu5 modulators, addressing limitations such as bioavailability and brain penetrance.
Table 1: Core Chemical Attributes of Lu-AF11205
Property | Value |
---|---|
IUPAC Name | (2-(Phenylethynyl)thiazol-5-yl)(piperidin-1-yl)methanone |
Molecular Formula | C₁₇H₁₆N₂OS |
Molecular Weight | 296.39 g/mol |
CAS Registry Number | 1290133-16-2 |
SMILES | O=C(C1=CN=C(C#CC2=CC=CC=C2)S1)N3CCCCC3 |
Key Pharmacological Role | mGlu5 receptor PAM |
Despite its utility as a lead compound, Lu-AF11205 exhibits significant limitations that hinder translational applications. A primary concern is its metabolic instability, characterized by high glutathione (GSH) adduct formation in in vitro liver microsome assays. This suggests susceptibility to cytochrome P450-mediated bioactivation, which can generate reactive metabolites linked to hepatotoxicity [2]. Additionally, while fused thiazole derivatives demonstrate potent in vitro mGlu5 modulation, their in vivo efficacy remains underexplored. Factors such as blood-brain barrier (BBB) penetration, systemic clearance, and off-target interactions are poorly characterized for this chemical series.
Structural analyses reveal that minor modifications to the thiazole ring or alkyne linker markedly alter mGlu5 activity and selectivity. For instance, substituent variations can shift function from PAM to negative allosteric modulator (NAM) profiles. However, the precise molecular determinants governing this functional switching—such as receptor binding pocket dynamics or ligand-induced conformational changes—are unresolved [2]. This gap impedes rational design of next-generation analogs with optimized safety and specificity.
Table 2: Key Research Challenges for Lu-AF11205 Optimization
Research Gap | Experimental Evidence |
---|---|
Metabolic Instability | High GSH adduct formation in liver microsomes |
SAR Ambiguity | Potency fluctuations with minor substituent changes |
Functional Selectivity | Variable PAM/NAM activity across analogs |
In Vivo Characterization | Limited pharmacokinetic or CNS distribution data |
This review delineates three interconnected objectives to advance Lu-AF11205 research:
The investigation focuses exclusively on Lu-AF11205’s chemical optimization and mechanistic neuropharmacology, intentionally excluding applied medical research or safety profiling. By addressing these objectives, we aim to transform this tool compound into a refined molecular probe for decoding mGlu5 signaling in health and disease.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7